N-ethyl-N-methyl-trifluoromethanesulfonamide
Description
N-ethyl-N-methyl-trifluoromethanesulfonamide is a chemical compound with the molecular formula C4H8F3NO2S and a molecular weight of 191.17 g/mol . It is known for its unique chemical properties, including a predicted boiling point of 142.2°C and a density of 1.372 g/cm³ . This compound is used in various scientific and industrial applications due to its stability and reactivity.
Properties
Molecular Formula |
C4H8F3NO2S |
|---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
N-ethyl-1,1,1-trifluoro-N-methylmethanesulfonamide |
InChI |
InChI=1S/C4H8F3NO2S/c1-3-8(2)11(9,10)4(5,6)7/h3H2,1-2H3 |
InChI Key |
XGOZXWSUGWDOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-methyl-trifluoromethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of N-ethyl-N-methylamine with trifluoromethanesulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydride can yield N-ethyl-N-methylamine derivatives .
Scientific Research Applications
N-ethyl-N-methyl-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-trifluoromethanesulfonamide involves its ability to interact with various molecular targets. The trifluoromethanesulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-methyl-trifluoromethanesulfonamide: Similar in structure but with a butyl group instead of an ethyl group.
N-ethyl-N-methyl-methanesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
Uniqueness
N-ethyl-N-methyl-trifluoromethanesulfonamide is unique due to its trifluoromethanesulfonyl group, which imparts high electrophilicity and stability. This makes it particularly useful in reactions requiring strong electrophiles and in the synthesis of complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
